2-Propyl-2,6-diazaspiro[3.3]heptane
Overview
Description
2-Propyl-2,6-diazaspiro[3.3]heptane is a unique compound belonging to the class of spiro compounds, characterized by a bicyclic structure where two rings share a single atom. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2,6-diazaspiro[3.3]heptane typically involves cyclization reactions. One common method is the [2+2] cycloaddition between dichloroketene and olefins, which forms the spiro compound with moderate yields . Another approach involves double substitution reactions between di-electrophiles and di-nucleophiles, resulting in higher yields and often eliminating the need for purification through chromatography .
Industrial Production Methods
Industrial production of this compound may utilize flow chemistry techniques to enhance the efficiency and scalability of the synthesis. Flow-assisted preparation allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Mild reduction can convert it to different functional groups, such as aminoalkylazetidinol motifs.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield aminoalkylazetidinol motifs, which are significant in medicinal chemistry .
Scientific Research Applications
2-Propyl-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyl-2,6-diazaspiro[3.3]heptane involves its interaction with molecular targets through its spiro structure. This interaction can modulate biological pathways and processes, making it a valuable tool in drug discovery and development . The compound’s high molecular rigidity and predictable vectorization enhance its target selectivity and clinical success .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-2,6-diazaspiro[3.3]heptane: This compound is a potential bioisostere for piperazine and shares similar structural features.
2,6-Diazaspiro[3.3]heptane: Another related compound used in various synthetic applications and as a structural surrogate for piperazine.
Uniqueness
2-Propyl-2,6-diazaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity and potentially its interaction with biological membranes and targets .
Properties
IUPAC Name |
2-propyl-2,6-diazaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-3-10-6-8(7-10)4-9-5-8/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPVSKOBLUVQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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